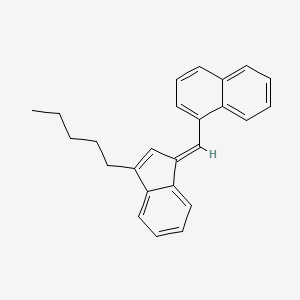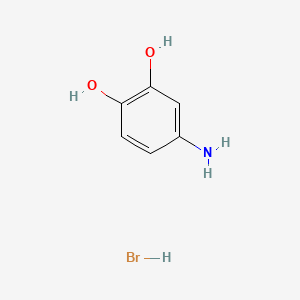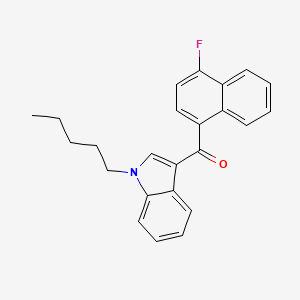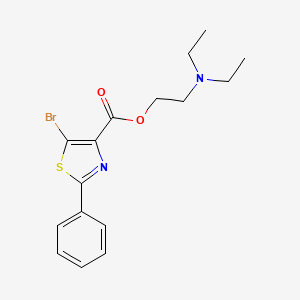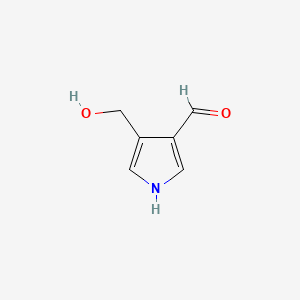![molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0](/img/no-structure.png)
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers like Bisoprolol . This compound is characterized by its phenoxy group attached to a propanediol backbone, with an isopropoxyethoxy substituent, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is the β1-adrenergic receptor . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells .
Mode of Action
This compound selectively targets β1-adrenergic receptors, blocking the stimulation of these receptors by epinephrine . This blocking action prevents the activation of the sympathetic nervous system’s fight-or-flight response .
Biochemical Pathways
Given its similarity to bisoprolol, a known β1-adrenergic receptor blocker, it is likely that it affects similar pathways .
Pharmacokinetics
Bisoprolol, a similar compound, is known to have a long half-life and can be used once daily to reduce the need for multiple doses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Bisoprolol. By blocking β1-adrenergic receptors, it prevents the activation of the sympathetic nervous system’s fight-or-flight response, which can lead to a reduction in heart rate and blood pressure .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica and optionally, a solvent . The reaction proceeds through the formation of an ether linkage, facilitated by the dehydration of the hydroxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: A beta-blocker that shares a similar structure and is used to treat high blood pressure.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Atenolol: A beta-blocker that is also used for cardiovascular conditions but has a different chemical structure.
Uniqueness
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is unique due to its specific substituents, which provide distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of beta-blockers highlights its importance in medicinal chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 3-phenoxy-1,2-propanediol with 2-isopropoxyethyl chloride in the presence of a base to form the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol. The intermediate is then treated with a strong base to remove the protecting group and yield the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol.", "Starting Materials": [ "3-phenoxy-1,2-propanediol", "2-isopropoxyethyl chloride", "Base", "Strong base" ], "Reaction": [ "Step 1: 3-phenoxy-1,2-propanediol is reacted with 2-isopropoxyethyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at room temperature.", "Step 2: The reaction mixture is stirred for several hours until the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 3: The intermediate is then treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperature.", "Step 4: The reaction mixture is stirred for several hours until the protecting group is removed and the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 5: The final product is purified by standard techniques, such as column chromatography, to yield the pure compound." ] } | |
Numéro CAS |
1797024-50-0 |
Formule moléculaire |
C15H24O5 |
Poids moléculaire |
284.352 |
Nom IUPAC |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
Clé InChI |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)


![2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584607.png)

![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)
